molecular formula C19H20N2O2 B024819 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol CAS No. 103419-20-1

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol

Cat. No.: B024819
CAS No.: 103419-20-1
M. Wt: 308.4 g/mol
InChI Key: WDXLCLCWMGQGIV-UHFFFAOYSA-N
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Description

Mhcbz, also known by its chemical name (CAS No. 103419-20-1), is a compound with the molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mhcbz typically involves the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These methods are commonly used in organometallic chemistry to create stable compounds with desired properties.

Industrial Production Methods

Industrial production of Mhcbz may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Mhcbz undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Mhcbz has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of Mhcbz involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mhcbz include other organometallic compounds with comparable structures and properties. Examples include:

    Carbamazepine: An antiepileptic drug with a similar core structure.

    Oxcarbazepine: A derivative of carbamazepine with modified properties.

Uniqueness

Mhcbz stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications. Its stability, reactivity, and potential biological activities distinguish it from other similar compounds .

Properties

CAS No.

103419-20-1

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol

InChI

InChI=1S/C19H20N2O2/c1-23-17-11-14(7-8-16(17)22)19(13-5-3-2-4-6-13)12-15(19)18-20-9-10-21-18/h2-8,11,15,22H,9-10,12H2,1H3,(H,20,21)

InChI Key

WDXLCLCWMGQGIV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O

Synonyms

m-methoxy-p-hydroxycibenzoline
MHCBZ

Origin of Product

United States

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